![molecular formula C12H10ClNO3 B183493 3-[5-(4-Chlorophenyl)-1,3-oxazol-2-yl]propanoic acid CAS No. 23464-95-1](/img/structure/B183493.png)

3-[5-(4-Chlorophenyl)-1,3-oxazol-2-yl]propanoic acid

Vue d'ensemble

Description

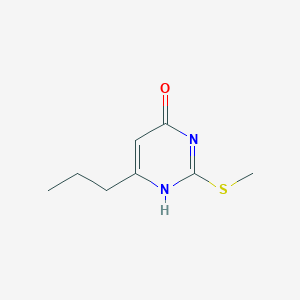

“3-[5-(4-Chlorophenyl)-1,3-oxazol-2-yl]propanoic acid” is a chemical compound with the empirical formula C11H9ClN2O3 . It is a derivative of oxazole, which is an important heterocyclic nucleus having a wide spectrum of biological activities .

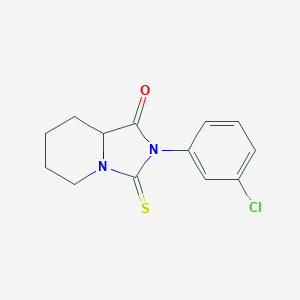

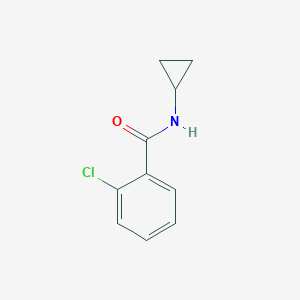

Molecular Structure Analysis

The molecular structure of “this compound” consists of a five-membered oxazole ring attached to a propanoic acid group . The oxazole ring contains one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between .Applications De Recherche Scientifique

Chlorogenic Acid: A Pharmacological Review

- Application : Chlorogenic Acid (CGA) demonstrates a wide range of biological and pharmacological effects, including antioxidant, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, and neuroprotective activities. It plays crucial roles in lipid and glucose metabolism regulation, offering potential treatment avenues for metabolic disorders such as hepatic steatosis, cardiovascular disease, diabetes, and obesity. CGA's versatility suggests it may serve as a natural food additive, replacing synthetic antibiotics and reducing medicinal costs (Naveed et al., 2018).

Sorption of Phenoxy Herbicides

- Application : This study reviews the sorption experiments of phenoxy herbicides like 2,4-D, indicating the interaction of these compounds with soil, organic matter, and minerals. Understanding the sorption mechanisms is vital for assessing environmental fate and developing remediation strategies for contaminated sites (Werner, Garratt, & Pigott, 2012).

ER to Synapse Trafficking of NMDA Receptors

- Application : Although not directly related to the specific compound of interest, this study provides insights into the trafficking of NMDA receptors in the brain, which are critical for synaptic plasticity and memory function. Understanding these mechanisms could inform research into neuroprotective strategies and treatments for neurological disorders (Horak, Petralia, Kaniaková, & Sans, 2014).

Impact of Emission of Certain Organochlorine Compounds

- Application : This research evaluates the environmental impact of chlorophenols, highlighting their moderate toxic effects to aquatic and mammalian life. The findings contribute to understanding the ecological risks of chlorophenols and informing regulatory policies for their management (Krijgsheld & Gen, 1986).

Mécanisme D'action

Target of Action

The primary targets of 3-[5-(4-Chlorophenyl)-1,3-oxazol-2-yl]propanoic acid are currently unknown. This compound is a derivative of the indole nucleus, which is known to bind with high affinity to multiple receptors . .

Mode of Action

Without specific information on the compound’s targets, it’s challenging to provide a detailed explanation of its mode of action. Based on its structural similarity to other indole derivatives, it’s plausible that it interacts with its targets by binding to them, thereby modulating their activity .

Biochemical Pathways

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . .

Result of Action

Given the wide range of biological activities associated with indole derivatives , it’s possible that this compound could have diverse effects at the molecular and cellular levels.

Analyse Biochimique

Biochemical Properties

Compounds with similar structures, such as indole derivatives, have been found to interact with multiple receptors and have diverse biological activities

Cellular Effects

Similar compounds have been shown to have various effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Propriétés

IUPAC Name |

3-[5-(4-chlorophenyl)-1,3-oxazol-2-yl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClNO3/c13-9-3-1-8(2-4-9)10-7-14-11(17-10)5-6-12(15)16/h1-4,7H,5-6H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKDNEJYXLSVRMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CN=C(O2)CCC(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90581414 | |

| Record name | 3-[5-(4-Chlorophenyl)-1,3-oxazol-2-yl]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90581414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23464-95-1 | |

| Record name | 5-(4-Chlorophenyl)-2-oxazolepropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23464-95-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-[5-(4-Chlorophenyl)-1,3-oxazol-2-yl]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90581414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(4-Chlorophenyl)oxazole-2-propionic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2,4-Dinitrobenzylthio)-1H-benzo[d]imidazole](/img/structure/B183414.png)

![4-[(Methylamino)acetyl]morpholine](/img/structure/B183425.png)

![1-[4-(Bromomethyl)phenyl]propan-1-one](/img/structure/B183427.png)

methanone](/img/structure/B183428.png)

![3-(4-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol](/img/structure/B183433.png)